molecular formula C8H9NO2 B3005501 5-Methoxy-2-methylisonicotinaldehyde CAS No. 1289023-11-5

5-Methoxy-2-methylisonicotinaldehyde

Cat. No.: B3005501
CAS No.: 1289023-11-5
M. Wt: 151.165
InChI Key: CYRVEVQCEBQGFY-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylisonicotinaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of isonicotinaldehyde, featuring a methoxy group at the 5-position and a methyl group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylisonicotinaldehyde typically involves the functionalization of isonicotinaldehyde derivativesSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methylation and functionalization processes. These methods are optimized for high yield and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-Methoxy-2-methylisonicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-2-methylisonicotinaldehyde include other methoxy and methyl-substituted isonicotinaldehyde derivatives. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of methoxy and methyl groups at the 5- and 2-positions, respectively. This unique substitution pattern can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-methoxy-2-methylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-7(5-10)8(11-2)4-9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRVEVQCEBQGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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